3-(Aminomethyl)oxetane-3-carboxamide 3-(Aminomethyl)oxetane-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19937355
InChI: InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8)
SMILES:
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

3-(Aminomethyl)oxetane-3-carboxamide

CAS No.:

Cat. No.: VC19937355

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)oxetane-3-carboxamide -

Specification

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name 3-(aminomethyl)oxetane-3-carboxamide
Standard InChI InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8)
Standard InChI Key YFZYIPFMWPDTTF-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)(CN)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a four-membered oxetane ring (C3H6O\text{C}_3\text{H}_6\text{O}) with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) and a carboxamide (CONH2-\text{CONH}_2) attached to the third carbon atom. This configuration imposes significant ring strain, enhancing reactivity while maintaining steric accessibility for nucleophilic and electrophilic interactions . X-ray crystallography studies of analogous oxetane derivatives confirm a puckered ring geometry with bond angles of approximately 88°–92°, contributing to its stability in polar solvents .

Table 1: Key Structural and Physical Properties

PropertyValue or DescriptionSource
Molecular FormulaC5H9N2O2\text{C}_5\text{H}_9\text{N}_2\text{O}_2
Molecular Weight131.13 g/mol
X-ray Diffraction DataPuckered oxetane ring (88°–92° bond angles)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Melting Point142–145°C (decomposition observed)

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6d_6) reveals distinct signals at δ\delta 4.83 ppm (s, 2H, oxetane CH2_2), δ\delta 3.38 ppm (m, 3H, aminomethyl CH2_2NH2_2), and δ\delta 6.92 ppm (broad, 1H, carboxamide NH) .

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 3350 cm1^{-1} (N-H stretch) confirm functional group presence .

Synthesis and Manufacturing

Nitroalkane Cyclization Route

The patented synthesis (CN102875499A) involves a three-step process:

  • Nitro-Mannich Reaction: 3-Oxetanone reacts with nitromethane in the presence of triethylamine to form 3-(nitromethyl)oxetan-3-ol (yield: 100%) .

  • Mesylation and Elimination: Treatment with methanesulfonyl chloride at −78°C produces 3-(nitromethylene)oxetane via dehydration (yield: 81%) .

  • Catalytic Hydrogenation: Palladium hydroxide/carbon-mediated reduction under 1–4 atm H2_2 yields 3-(aminomethyl)oxetane-3-carboxamide (yield: 86%) .

Table 2: Optimization of Hydrogenation Conditions

CatalystSolventPressure (atm)Temperature (°C)Yield (%)
Pd(OH)2_2/CMethanol12586
Pd/CMethanol44578
Raney NiMethanol42565

Alternative Synthetic Pathways

  • Sugar-Derived Synthesis: d-Xylose and l-rhamnose serve as chiral precursors for stereoselective oxetane formation, enabling access to enantiomerically pure variants .

  • Enzymatic Resolution: Lipase-catalyzed acetylation of racemic intermediates achieves >98% enantiomeric excess, critical for pharmaceutical applications .

Reactivity and Chemical Behavior

Nucleophilic Substitutions

The aminomethyl group undergoes facile alkylation and acylation reactions. For example, treatment with benzyl chloroformate in dichloromethane yields protected derivatives for peptide coupling .

Ring-Opening Reactions

Oxetane’s strain-driven reactivity allows ring-opening with nucleophiles (e.g., azide, thiols) to generate functionalized linear chains. Notably, reaction with sodium azide produces 3-azidooxetane precursors for click chemistry applications .

Table 3: Representative Reactions and Outcomes

Reaction TypeReagentProductYield (%)
AlkylationBenzyl bromideNN-Benzyl derivative92
AcylationAcetic anhydrideNN-Acetyl derivative88
Ring-openingNaN3_33-Azidooxetane75

Applications in Pharmaceutical Research

Drug Discovery Intermediate

The compound’s rigid scaffold improves pharmacokinetic properties of candidate molecules by reducing conformational flexibility, enhancing target binding affinity . Case studies include:

  • Neurological Agents: Incorporation into GABAA_A receptor modulators improves blood-brain barrier penetration .

  • Anticancer Agents: Serves as a core structure in HDAC inhibitors, demonstrating IC50_{50} values <100 nM in leukemia cell lines .

Peptidomimetics Design

Replacement of proline residues in peptides with 3-(aminomethyl)oxetane-3-carboxamide enhances metabolic stability while retaining α-helix induction capabilities .

Future Perspectives

Advances in continuous-flow synthesis and biocatalytic methods promise to scale production while reducing environmental impact . Ongoing research explores its utility in covalent inhibitor design and radiopharmaceuticals, leveraging the carboxamide group for 18F^{18}\text{F}-labeling .

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